ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate typically involves a multi-step process. One common method starts with the preparation of 1-(4-chlorophenyl)-1H-tetrazole-5-carbaldehyde, which is then reacted with ethyl 4-aminobutanoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate can be compared with other tetrazole derivatives such as:
- 1-(4-chlorophenyl)-1H-tetrazole-5-carboxylic acid
- Ethyl 4-((1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The presence of the 4-chlorophenyl group in this compound, for example, may enhance its binding affinity to certain molecular targets, making it unique in its class.
Properties
IUPAC Name |
ethyl 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O3/c1-2-23-14(22)8-7-13(21)16-9-12-17-18-19-20(12)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTCSXYRKBXJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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